

Independent validation of published Human enteropeptidase-IN-3 data

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Compound of Interest

Compound Name: Human enteropeptidase-IN-3

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An Independent Comparative Guide to Recombinant Human Enteropeptidase

For researchers, scientists, and professionals in drug development, the selection of a reliable and efficient recombinant human enteropeptidase is critical for the successful cleavage of fusion proteins and other applications. This guide provides an objective comparison of commercially available recombinant human enteropeptidase products, supported by experimental data and detailed protocols for independent validation. As no specific product named "**Human enteropeptidase-IN-3**" was found in the public domain, this guide focuses on a comparative analysis of various commercially available recombinant human enteropeptidase enzymes.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a serine protease crucial for digestion. [1] It is produced in the duodenum and initiates the proteolytic cascade by converting trypsinogen into its active form, trypsin.[1][2] This, in turn, activates other pancreatic zymogens. [1][3] The high specificity of enteropeptidase for the recognition sequence Asp-Asp-Asp-Asp-Lys (DDDDK) makes its recombinant form an invaluable tool in biotechnology for the precise cleavage of fusion proteins to isolate the target protein of interest.[2][4]

The catalytic activity of enteropeptidase resides in its light chain.[5] Consequently, many commercial preparations consist of the recombinant light chain of human enteropeptidase, which is sufficient for enzymatic activity.[6]

Comparative Analysis of Commercial Recombinant Human Enteropeptidase

The following table summarizes the key specifications of several commercially available recombinant human enteropeptidase products. It is important to note that direct comparison of specific activity can be challenging due to the different unit definitions and assay conditions employed by various suppliers.

Table 1: Comparison of Commercially Available Recombinant Human Enteropeptidase Products

Feature	R&D Systems (a Bio-Techne brand)	Novus Biologics (a Bio-Techne brand)	Cell Sciences	Novatein Biosciences	Angio-Proteome	Abcam
Product Name	Recombinant Human Enteropeptidase/Enterokinase, CF	Recombinant Human Enteropeptidase/Enterokinase Protein, CF	Recombinant Human Enteropeptidase Light Chain	Enteropeptidase/Enterokinase, Light Chain Human Recombinant	Enteropeptidase/Enterokinase, Light Chain Human Recombinant	Enterokinase cleavage kit
Source	NS0-derived mouse myeloma cell line	Not specified	E. coli	E. coli	E. coli	Not specified
Purity	>95% by SDS-PAGE	>95% by SDS-PAGE	Binds specifically to STI-agarose	Not specified	>95.0% by HPLC-SEC	Not specified
Formulation	Filtered solution in Tris, NaCl, and CaCl2	Filtered solution in Tris, NaCl, and CaCl2	Liquid in 50 mM Tris-HCl pH 8.0 + 0.5 M NaCl + 50% Glycerol	Liquid solution	50mM Tris-HCl, pH 8.0, 0.5M NaCl, 1mM CaCl2 and 50% glycerol	Lyophilized
Specific Activity	>30,000 pmol/min/µg	Not specified	See Unit Definition	See Unit Definition	Not specified	See Unit Definition
Unit Definition	Measured by its	Not specified	One unit will cleave	One unit will cleave	Not specified	One unit is the amount

ability to cleave a colorimetric peptide substrate, Z-Lys-SBzl.[7]	2 mg of Thioredoxin n/Human EGF fusion protein in 16 hours at 25°C.[6]	2 mg of thioredoxin /human EGF fusion protein in 16 hours at 25°C.[8]	of enzyme required to cleave 50 µg of a control protein to 95% completion in 20 hours at 23°C.[5]
Endotoxin Level	<0.10 EU per 1 µg	Not specified	Not specified

Experimental Protocols for Independent Validation

To ensure the performance of a chosen recombinant enteropeptidase in your specific application, it is highly recommended to perform an in-house validation. Below are detailed protocols for assessing the activity and cleavage efficiency of the enzyme.

Enzymatic Activity Assay using a Chromogenic Substrate

This protocol is adapted from methodologies described by various suppliers and in the literature for determining the specific activity of enteropeptidase using a synthetic substrate.[4]

Materials:

- Recombinant Human Enteropeptidase
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5-8.0
- Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) stock solution (10 mM in DMSO)[4]
- DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution (10 mM in DMSO)[4]
- 96-well clear microplate

- Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

- Prepare the Reaction Mix by diluting the Z-Lys-SBzl substrate and DTNB in the Assay Buffer to final concentrations of 400 μ M each.
- Dilute the recombinant human enteropeptidase to a working concentration (e.g., 0.04 μ g/mL) in Assay Buffer.
- In a 96-well plate, add 50 μ L of the diluted enzyme solution to each well.
- To initiate the reaction, add 50 μ L of the Reaction Mix to each well.
- Include a substrate blank control containing 50 μ L of Assay Buffer and 50 μ L of the Reaction Mix.
- Immediately measure the absorbance at 405 nm in kinetic mode at 25°C or 37°C for 5-10 minutes, taking readings every 30 seconds.
- Calculate the rate of reaction (Vmax) in OD/min.
- The specific activity can be calculated using the following formula, adjusting for the extinction coefficient of the product and the path length of the microplate reader: Specific Activity (pmol/min/ μ g) = (Adjusted Vmax * well volume (L) * 10¹²) / (extinction coefficient (M⁻¹cm⁻¹) * path correction (cm) * amount of enzyme (μ g))

Fusion Protein Cleavage Assay

This assay evaluates the efficiency of the enteropeptidase in cleaving a specific fusion protein.

Materials:

- Recombinant Human Enteropeptidase
- Purified fusion protein containing an accessible enteropeptidase recognition sequence (DDDDK)

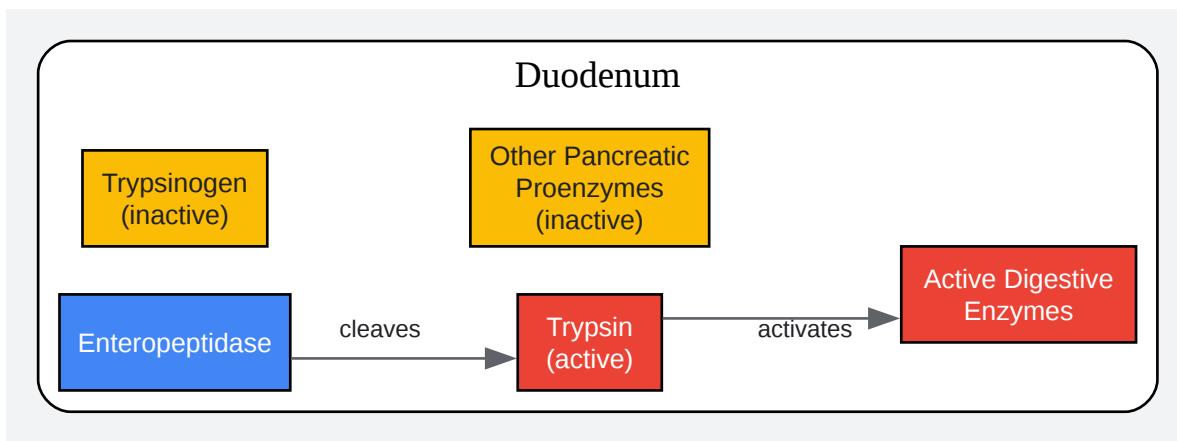
- Cleavage Buffer: 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4-8.0[4][9]
- SDS-PAGE gels and reagents
- Coomassie Brilliant Blue or other protein stain

Procedure:

- Dilute the fusion protein to a concentration of 1 mg/mL in the Cleavage Buffer.
- Set up a series of cleavage reactions with varying enzyme-to-substrate ratios (e.g., 1:50, 1:100, 1:500 w/w). A typical starting point is 1 unit of enzyme per 50 µg of fusion protein.[5]
- Incubate the reactions at a suitable temperature (e.g., room temperature, 25°C, or 37°C) for a defined period (e.g., 16-24 hours).[6][8]
- Take aliquots at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to analyze the progress of the cleavage.
- Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
- Analyze the samples by SDS-PAGE to visualize the disappearance of the fusion protein band and the appearance of the cleaved target protein and tag bands.
- The efficiency of cleavage can be quantified by densitometry of the protein bands on the stained gel.

Visualizations

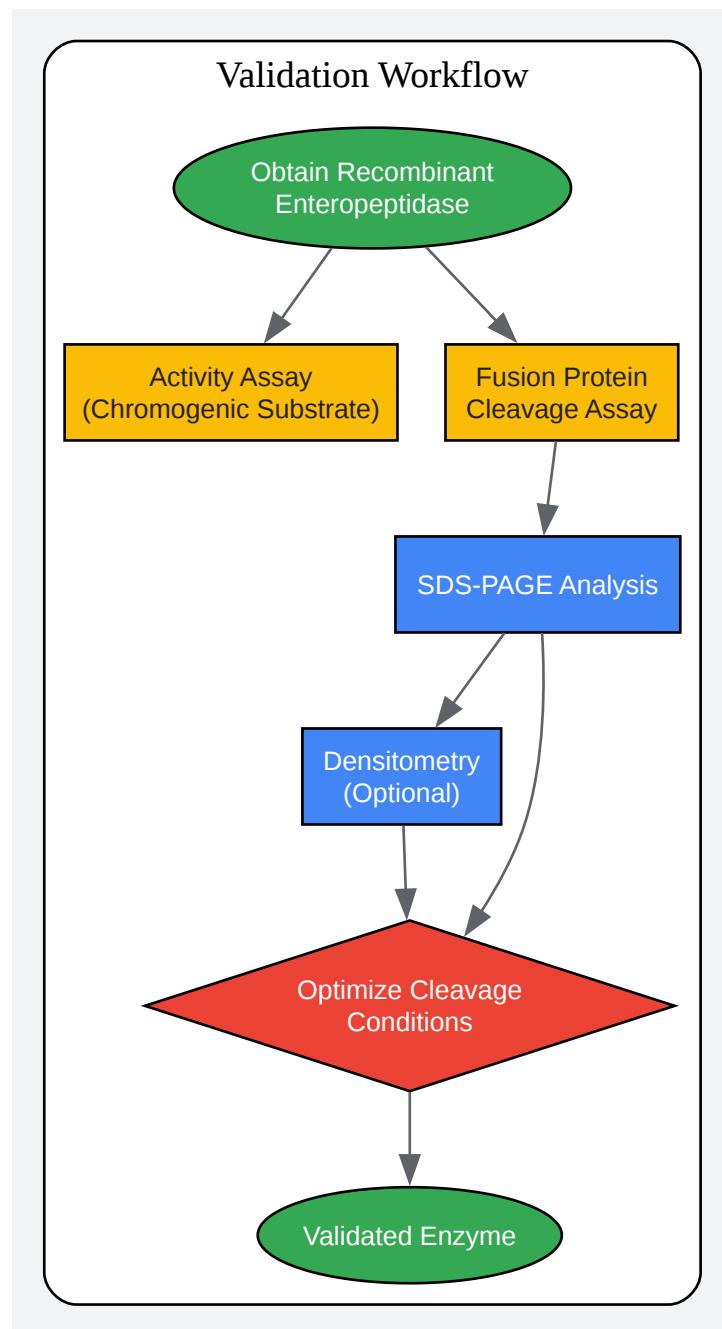
Digestive Cascade Initiated by Enteropeptidase



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Caption: Enteropeptidase initiates the digestive enzyme cascade.

Experimental Workflow for Validation of Recombinant Enteropeptidase



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Caption: Workflow for validating recombinant enteropeptidase performance.

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